4-aminooxane-2-carboxylic acid, Mixture of diastereomers
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Description
“4-aminooxane-2-carboxylic acid, Mixture of diastereomers” refers to a mixture of stereoisomers of 4-aminooxane-2-carboxylic acid. A diastereomer is a type of a stereoisomer. Diastereomers are defined as non-mirror image non-identical stereoisomers, thus they have different physical properties and can exhibit different chemical reactivity . This mixture is a racemic mixture, which is a 50:50 mixture of two enantiomers .
Synthesis Analysis
The synthesis of a racemic mixture involves the reaction of a racemate with an enantiomerically pure chiral reagent, which gives a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis
The molecular structure of the diastereomers in the mixture can be analyzed using techniques such as spectroscopy or chromatography . Since each enantiomer rotates plane-polarized light in an equal but opposite direction, the overall optical activity of a racemic mixture is zero .Chemical Reactions Analysis
The chemical reactions involving diastereomers are based on their different physical and chemical properties . For instance, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical and Chemical Properties Analysis
Diastereomers have different physical properties such as solubility, melting point, and boiling point . These differences in physical properties are used to achieve resolution of racemates .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminooxane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Epoxide ring opening - 2,3-epoxybutane is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 4-hydroxy-2-aminobutane.", "Step 2: Protection of hydroxyl group - The hydroxyl group of 4-hydroxy-2-aminobutane is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 3: Oxidation - tert-butyldimethylsilyl-4-hydroxy-2-aminobutane is oxidized with potassium permanganate in the presence of sodium hydroxide to form tert-butyldimethylsilyl-4-oxo-2-aminobutane.", "Step 4: Reduction - tert-butyldimethylsilyl-4-oxo-2-aminobutane is reduced with sodium borohydride in the presence of acetic acid to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 5: Deprotection - The tert-butyldimethylsilyl group is removed from tert-butyldimethylsilyl-4-hydroxy-2-aminobutane by reacting it with hydrochloric acid in the presence of water to form 4-hydroxy-2-aminobutane.", "Step 6: Carboxylation - 4-hydroxy-2-aminobutane is carboxylated with carbon dioxide in the presence of sodium hydroxide to form 4-aminooxane-2-carboxylic acid.", "Step 7: Diastereomer separation - The resulting product is a mixture of diastereomers, which can be separated using chromatography or other methods." ] } | |
CAS No. |
1544494-67-8 |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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